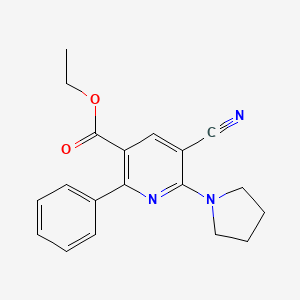

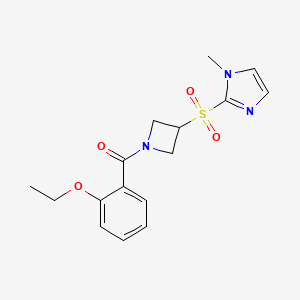

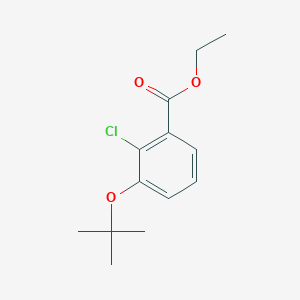

N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide” is likely to be an organic compound, given its structure. It contains functional groups such as an amine, a pyrazole, and a carboxamide .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

While specific reactions involving this compound aren’t available, similar compounds have been studied for their reactivity. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of green-fabricated metal nanoparticles .Wissenschaftliche Forschungsanwendungen

Antibacterial Evaluation

N-substituted derivatives of 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide show promise as antimicrobial agents. A compound from this series displayed significant efficacy against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Pitucha et al., 2011).

Anticancer Potential

Pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have shown potent antiproliferative activities against several solid cancer cell lines. Compounds from this class inhibited cancer cell migration, arrested the cell cycle in the G2/M phase, and promoted apoptosis, highlighting their potential in cancer treatment (Cheng et al., 2020).

Cytotoxicity in Cancer Research

Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides led to the development of compounds that were tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in cancer research (Hassan et al., 2014).

Agricultural Applications

Some pyrazole carboxamide derivatives have demonstrated nematocidal activity, suggesting their potential as agrochemical agents. Specifically, fluorine-containing pyrazole carboxamides exhibited good activity against M. incognita, a type of nematode (Zhao et al., 2017).

Antitumor Activities

Pyrazole-sulfonamide derivatives synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide have been evaluated for antiproliferative activities, particularly against HeLa and C6 cell lines, indicating their potential in antitumor therapies (Mert et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZZXKJOUZMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)